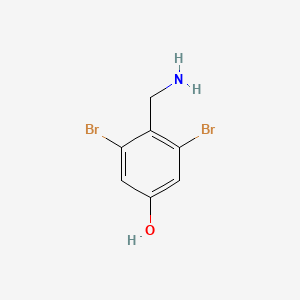
4-(Aminomethyl)-3,5-dibromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-3,5-dibromophenol is an organic compound characterized by the presence of an aminomethyl group attached to a dibromophenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dibromophenol with formaldehyde and ammonia under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 4-(Aminomethyl)-3,5-dibromophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-3,5-dibromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dibromo groups to less reactive species.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .
Applications De Recherche Scientifique
4-(Aminomethyl)-3,5-dibromophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-3,5-dibromophenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the dibromo groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar in structure but lacks the dibromo groups.
4-(Aminomethyl)indole: Contains an indole ring instead of a phenol ring.
Aminomethylphosphonic acid: Contains a phosphonic acid group instead of a phenol ring .
Uniqueness
4-(Aminomethyl)-3,5-dibromophenol is unique due to the presence of both aminomethyl and dibromo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H7Br2NO |
|---|---|
Poids moléculaire |
280.94 g/mol |
Nom IUPAC |
4-(aminomethyl)-3,5-dibromophenol |
InChI |
InChI=1S/C7H7Br2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H,3,10H2 |
Clé InChI |
SCHXLQWFKIJXGK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)CN)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















